molecular formula C8H9NO2 B1220185 N-Hydroxy-N-phenylacetamide CAS No. 1795-83-1

N-Hydroxy-N-phenylacetamide

Cat. No. B1220185
CAS RN: 1795-83-1
M. Wt: 151.16 g/mol
InChI Key: GMJUGPZVHVVVCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Hydroxy-N-phenylacetamide involves multiple steps, including acetylation, esterification, and ester interchange reactions. A specific example is the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, which is closely related and synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. The process involves acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and then ester interchange with methanol, achieving a total yield of 88.0% (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of N-Hydroxy-N-phenylacetamide derivatives has been analyzed using techniques such as IR and MS spectroscopy, elemental analysis, and sometimes NMR spectroscopy. These analyses help to identify the characteristic peaks and structural features of compounds, confirming their synthesis and providing insights into their molecular configuration (Zhou & Shu, 2002).

Chemical Reactions and Properties

N-Hydroxy-N-phenylacetamide and its derivatives undergo various chemical reactions, including oxidation. For example, the electrochemical behavior of N-hydroxy-N-arylacetamides shows two different oxidation potentials, indicating the complexity of its chemical reactivity and the formation of potentially interesting oxidation products (Lenk & Riedl, 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of N-Hydroxy-N-phenylacetamide in various conditions. While specific studies on N-Hydroxy-N-phenylacetamide were not identified, closely related compounds exhibit moderate stability at physiological pH and temperature, which suggests similar properties for N-Hydroxy-N-phenylacetamide (Gemborys, Gribble, & Mudge, 1978).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, potential for forming derivatives, and interaction with biological molecules, are integral for applications in synthesis and pharmaceuticals. Silylated derivatives of N-(2-hydroxyphenyl)acetamide, for instance, demonstrate the compound's versatility in forming structurally diverse derivatives with potential application in various fields (Nikonov et al., 2016).

Scientific Research Applications

Anti-Arthritic and Anti-Inflammatory Activity

N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic and anti-inflammatory properties. A study conducted on adjuvant-induced arthritis in rats showed that this compound significantly reduced body weight loss and paw oedema volume. It also lowered serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, indicating its potential as an anti-arthritic agent (Jawed et al., 2010).

Chemical Synthesis and Functionalization

N-phenylacetamide is used in novel chemical synthesis processes. For example, its use in the Ir(iii)-catalyzed direct C-H functionalization with α-diazo quinones to produce 2-hydroxy-2'-amino-1,2'-biaryl scaffolds highlights its role in creating complex chemical structures with high efficiency (Li et al., 2020).

Role in Drug Metabolism

Studies have explored the role of N-hydroxy-N-phenylacetamide derivatives in the metabolism of drugs like Flutamide, a prostate cancer treatment. Enzymes like arylacetamide deacetylase (AADAC) and carboxylesterase 2 (CES2) are involved in the hydrolysis of Flutamide, indicating the importance of these compounds in understanding drug metabolism and potential toxicity (Kobayashi et al., 2012).

Antimicrobial Properties

N-phenylacetamide analogues have been synthesized and tested for their antimicrobial activity. Some of these compounds showed superior in vitro activity against various fungal and bacterial strains compared to standard drugs, suggesting their potential in developing new antimicrobial agents (Jayadevappa et al., 2012).

Bioactive Compound Studies

Research has also focused on the biological activities of phenylacetamide derivatives, which exhibit a wide range of activities such as analgesic, anticonvulsant, and cytostatic effects. The relationship between their biological activity and their structural properties has been a subject of study, providing insights into how these compounds can be used in therapeutic applications (Vaštag et al., 2014).

Catalytic Synthesis Applications

The compound has been used in catalytic synthesis processes. For instance, a novel process for the catalytic synthesis of N-phenylacetamide by thiamine hydrochloride was developed, highlighting its role in green synthesis technology and its potential in chemical manufacturing (Feng, 2012).

Environmental Impact Studies

Its derivatives, like paracetamol (PCM; N-(4-hydroxyphenyl)acetamide), have been studied for their environmental impact, specifically their effects on aquatic organisms. For example, the impact of PCM on the freshwater bivalve Dreissena polymorpha was investigated, providing insights into the environmental and ecological implications of these compounds (Parolini et al., 2010).

Estrogen-Like Effects

2-Phenylacetamide isolated from Lepidium apetalum seeds has been studied for its estrogen-like effects, indicating its potential use in treating perimenopause syndrome and highlighting its significance in hormonal studies (Zeng et al., 2018).

Safety And Hazards

N-Hydroxy-N-phenylacetamide may be harmful if swallowed and may cause skin and eye irritation. It is recommended to avoid dust formation, ingestion, and inhalation, and to avoid contact with eyes, skin, and clothing .

Future Directions

Future research on N-Hydroxy-N-phenylacetamide could focus on its potential applications in biofuels production and as a corrosion inhibitor for copper . Additionally, the design of new derivatives of N-Hydroxy-N-phenylacetamide could enhance its efficacy and safety .

properties

IUPAC Name

N-hydroxy-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJUGPZVHVVVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901760
Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-N-phenylacetamide

CAS RN

1795-83-1
Record name N-Phenylglycolhydroxamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylglycolhydroxamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hydroxy-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HYDROXYACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
T Yoshioka, T Uematsu - Drug metabolism and disposition, 1998 - ASPET
… As shown in table 3, the activities of mitochondria in the formation of N-hydroxy-N-phenylacetamide and its isobutyramide derivative were enhanced by both Mg 2+ and TPP. These …
Number of citations: 8 dmd.aspetjournals.org
H Palonen, L Viikari - Biotechnology and bioengineering, 2004 - Wiley Online Library
… HBT and N-hydroxy-N-phenylacetamide (NHA) belong to the most extensively studied mediators in pulp delignification. Both HBT and NHA result in fast delignification (after alkaline …
Number of citations: 167 onlinelibrary.wiley.com
T Oksanen, J Buchert, L Viikari, M Amann… - PROGRESS IN …, 2002 - academia.edu
… Presently, the most extensively studied mediators are 1-hydroxybenzotrizole (HBT) and N-hydroxy-Nphenylacetamide (NHA). Even though HBT is a very efficient and specific mediator, …
Number of citations: 12 www.academia.edu
XY Jiang, FL Qing - Angewandte Chemie, 2013 - Wiley Online Library
… To test the hypothesis, we began our study by examining the oxytrifluoromethylation of styrene (1 a) with NaSO 2 CF 3 , tBuOOH and N-hydroxy-N-phenylacetamide (2). After examining …
Number of citations: 167 onlinelibrary.wiley.com
BC Giglio, VA Schmidt… - Journal of the American …, 2011 - ACS Publications
… such as N-hydroxy-N-phenylacetamide (1, R = Me) under conditions similar to those in our previous intramolecular studies. However, reaction of N-hydroxy-N-phenylacetamide (1.0 …
Number of citations: 149 pubs.acs.org
HR Gutmann, RR Erickson - Journal of Biological Chemistry, 1972 - Elsevier
Previous work on the induced isomerization of the carcinogenic arylhydroxamic acid, N-hydroxy-2-fluorenylacetamide, to the o-amidophenols, 1-hydroxy- and 3-hydroxy-2-…
Number of citations: 22 www.sciencedirect.com
Y Kikugawa, K Mitsui - Chemistry letters, 1993 - journal.csj.jp
… A typical experimental procedure is as follows: tetrachloromethane (0.15 ml, 1.60 mmol) was added with stirring to a mixture of N-hydroxy-N-phenylacetamide (1a) (120.9 mg, 0.8 mmol), …
Number of citations: 12 www.journal.csj.jp
CL Tong, XH Xu, FL Qing - Angewandte Chemie, 2021 - Wiley Online Library
… -catalyzed oxytrifluoromethylation of alkenes with CF 3 SO 2 Na and hydroxamic acid (Scheme 2 a), 13 this side product was formed from the coupling of N-hydroxy-N-phenylacetamide …
Number of citations: 16 onlinelibrary.wiley.com
J Sealey, AJ Ragauskas, TJ Elder - 1999 - degruyter.com
… Recently, Amann (1997) has reported that 1hydroxy-1,3,5-triazaperhydroine-2,4,6-trione and Nhydroxy-N-phenylacetamide were mediators for laccase with improved delignification …
Number of citations: 64 www.degruyter.com
Y Wang, L Liu, L Zhang - Chemical Science, 2013 - pubs.rsc.org
The Fischer indole synthesis is perhaps the most powerful method for indole preparation, but it often suffers from low regioselectivities with unsymmetrical aliphatic ketone substrates …
Number of citations: 91 pubs.rsc.org

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